Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a 1,2-dihydroquinoline core with a 2-oxo group at position 2, an ethyl carboxylate ester at position 3, a chlorine substituent at position 8, and a 2-fluorobenzylamino group at position 4. The compound’s synthesis likely follows established routes for similar quinoline-3-carboxylates, involving condensation of substituted aminobenzaldehydes with diethyl malonate under basic conditions . Modifications at positions 4 and 8 are critical for tuning physicochemical and biological properties, as demonstrated in related analogs (e.g., GSK-3 allosteric modulators) .
Properties
CAS No. |
1243094-23-6 |
|---|---|
Molecular Formula |
C19H16ClFN2O3 |
Molecular Weight |
374.8 |
IUPAC Name |
ethyl 8-chloro-4-[(2-fluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)15-17(22-10-11-6-3-4-9-14(11)21)12-7-5-8-13(20)16(12)23-18(15)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |
InChI Key |
XGDJIRBIYMWZPT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the class of quinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure contributes to its interactions with biological targets, influencing its efficacy and potency.
Antimicrobial Activity
Quinoline derivatives have been reported to exhibit significant antimicrobial properties. A study indicated that derivatives of 8-hydroxyquinoline, closely related to our compound, show activity against a range of pathogens including bacteria and fungi. For instance, compounds with electron-withdrawing groups demonstrated enhanced antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumonia .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| 8-HQ | Pseudomonas aeruginosa | 22 |
| Klebsiella pneumonia | 25 | |
| Ethyl 8-chloro... | (Hypothetical) | TBD |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells. For example, compounds similar to this one were tested against the MCF-7 breast cancer cell line, showing significant cytotoxicity at concentrations ranging from 10 to 200 µM .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 8-chloro... | MCF-7 | TBD |
| Similar Quinoline Derivative | HeLa | TBD |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Studies on related quinoline compounds suggest that they may act as inhibitors of DNA synthesis or interfere with protein synthesis pathways .
Case Studies
- Antiviral Activity : Research has indicated that certain quinoline derivatives exhibit antiviral properties against HIV and other viruses. The mechanism often involves inhibition of viral integrase enzymes, which are crucial for viral replication .
- Antifungal Activity : Some studies have highlighted the antifungal efficacy of quinoline derivatives against strains like Candida albicans, showcasing their potential in treating fungal infections .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a series of chemical reactions that may include the use of reagents such as thiourea and anhydrous potassium carbonate. The compound's molecular formula is , and it has a molecular weight of approximately 363.80 g/mol. Its structure features a quinoline core, which is known for its diverse biological activity.
Research indicates that compounds within the quinoline family exhibit a variety of pharmacological activities, including:
- Antimicrobial Properties : this compound has shown efficacy against certain bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Quinoline derivatives are often investigated for their potential as anticancer agents. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.
Medicinal Chemistry
The compound serves as a scaffold for designing new drugs targeting various diseases. Its structural modifications can lead to derivatives with enhanced bioactivity or reduced toxicity.
Development of Enzyme Inhibitors
This compound has been explored as a potential inhibitor of enzymes involved in disease pathways, particularly those related to cancer and inflammation.
Anticancer Studies
A study published in Molecules demonstrated that derivatives of quinoline compounds, including this compound, exhibited significant cytotoxic effects against human cancer cell lines. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Research
Another research effort highlighted the compound's antimicrobial properties against specific pathogenic bacteria. The study utilized disc diffusion methods to assess the efficacy of the compound against various strains, revealing promising results that warrant further investigation into its potential as an antibiotic .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Implications
Substituent at Position 4: The target compound’s 2-fluorobenzylamino group introduces moderate electronegativity and lipophilicity. In contrast, the 2,4-difluorobenzyl analog increases polarity but may improve target binding via halogen interactions.
Chlorine Position (7 vs.
Ester Group (Ethyl vs. Methyl) :
- Methyl esters (e.g., ) generally exhibit lower molecular weight and slightly higher solubility in polar solvents compared to ethyl esters.
Core Modifications :
- The hydroxy and isoprenyl groups in represent a divergent scaffold, likely shifting biological activity away from the target compound’s profile.
Q & A
What are the standard synthetic protocols for preparing Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate?
Level: Basic
Methodological Answer:
The compound is typically synthesized via condensation reactions. A common approach involves reacting a substituted 2-aminophenylketone (e.g., (2-amino-5-chlorophenyl)(phenyl)methanone) with diethyl malonate under thermal conditions (453 K) in the presence of a catalyst like piperidine . The reaction progress is monitored via TLC, followed by extraction with ethyl acetate and purification using silica-gel column chromatography with petroleum ether/ethyl acetate eluants. Recrystallization from ethyl acetate yields single crystals suitable for structural analysis .
How is X-ray crystallography employed to determine the molecular structure of this compound?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection includes φ and ω scans at 290 K, with absorption correction via SADABS . Structural refinement uses SHELXL97, with H-atoms positioned geometrically (riding model) and anisotropic displacement parameters for non-H atoms. The dihydroquinoline core’s planarity and substituent orientations (e.g., fluorobenzyl group) are validated using displacement ellipsoid plots .
What spectroscopic methods are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR : H and C NMR confirm substituent integration and regiochemistry (e.g., fluorobenzyl group’s aromatic protons and ethyl ester’s triplet-quartet splitting).
- IR : Stretching frequencies for amide (N–H, ~3300 cm), carbonyl (C=O, ~1700 cm), and C–F (~1200 cm) bonds are analyzed.
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
How can researchers resolve discrepancies in crystallographic data refinement for this compound?
Level: Advanced
Methodological Answer:
Discrepancies may arise from disordered solvent molecules or H-atom placement. Use SHELXL’s ISOR and DELU commands to constrain anisotropic displacement parameters for disordered regions . For H-atoms, compare riding models with freely refined positions from difference Fourier maps. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to ensure bond lengths/angles align with crystallographic data . If R-factors remain high (>0.05), re-examine data scaling (SAINT) or collect higher-resolution data .
What strategies optimize the yield of fluorobenzyl-substituted intermediates during synthesis?
Level: Advanced
Methodological Answer:
- Protecting Groups : Use Boc or Fmoc to shield the amine during fluorobenzyl coupling to prevent side reactions.
- Coupling Reagents : Employ HOBt/EDC·HCl in DMF at 0°C to activate carboxyl groups for amide bond formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the 4-amino group in the quinoline core. Monitor reaction progress via HPLC to minimize hydrolysis of the ethyl ester .
How do steric and electronic effects influence the compound’s biological interactions?
Level: Advanced
Methodological Answer:
The 2-fluorobenzyl group’s electron-withdrawing nature increases the amide’s electrophilicity, enhancing binding to targets like bacterial DNA gyrase. Steric hindrance from the ethyl ester and chloro substituent at position 8 affects binding pocket accessibility. Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER) can predict binding affinities and conformational stability . Validate with fluorescence quenching assays to measure DNA interaction thermodynamics .
What are the challenges in analyzing hydrogen-bonding networks in its crystal structure?
Level: Advanced
Methodological Answer:
Intermolecular N–H···O and O–H···O bonds form dimers (R_2$$^2$(8) motifs), but overlapping electron density from fluorine atoms complicates H-bond assignment. Use **Hirshfeld surface analysis** (CrystalExplorer) to quantify interaction contributions. Compare hydrogen-bond metrics (d$_{\text{H···O}}, θ) with related structures (e.g., ethyl 6-chloro-2-oxo-4-phenyl analogues) to identify outliers .
How can researchers validate the compound’s purity for pharmacological assays?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
